molecular formula C14H19N5O B6447980 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile CAS No. 2549044-58-6

3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile

Cat. No.: B6447980
CAS No.: 2549044-58-6
M. Wt: 273.33 g/mol
InChI Key: LZYNLPKRMQVGEP-UHFFFAOYSA-N
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Description

3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and an amino group linked to a pyrrolidine ring, which is further substituted with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazine-2-carbonitrile core, followed by the introduction of the amino group and subsequent attachment of the pyrrolidine and oxane rings. Key steps may include:

    Formation of Pyrazine-2-carbonitrile: This can be achieved through cyclization reactions involving appropriate precursors.

    Amination: Introduction of the amino group to the pyrazine ring.

    Formation of Pyrrolidine Ring: This can be synthesized separately and then attached to the amino group.

    Oxane Ring Introduction: The oxane ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: The compound may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share the pyrazine and pyrrolidine rings and exhibit similar biological activities.

    Indole Derivatives: Indole-based compounds also have a nitrogen-containing heterocyclic structure and are widely studied for their biological properties.

Uniqueness

3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific arrangement of functional groups and rings can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c15-9-13-14(17-5-4-16-13)18-11-1-6-19(10-11)12-2-7-20-8-3-12/h4-5,11-12H,1-3,6-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNLPKRMQVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=CN=C2C#N)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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